1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Energetic Materials Density Prediction Structure-Property Relationship

Secure your supply of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a critical building block for advanced heterocyclic scaffolds and insensitive high-energy materials. The N1-acetyl group provides strategic protection for stepwise functionalization and offers distinct reactivity control, making it irreplaceable by the unsubstituted (CAS 62063-02-9) or N1-methyl (CAS 515161-18-9) analogs. Ensure precise molecular engineering in your next project.

Molecular Formula C5H7N5O3
Molecular Weight 185.14g/mol
CAS No. 292600-38-5
Cat. No. B421622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-3,5-diamino-4-nitro-1H-pyrazole
CAS292600-38-5
Molecular FormulaC5H7N5O3
Molecular Weight185.14g/mol
Structural Identifiers
SMILESCC(=O)N1C(=C(C(=N1)N)[N+](=O)[O-])N
InChIInChI=1S/C5H7N5O3/c1-2(11)9-5(7)3(10(12)13)4(6)8-9/h7H2,1H3,(H2,6,8)
InChIKeyDKXWQNGGAKKGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-3,5-diamino-4-nitro-1H-pyrazole (CAS 292600-38-5): Core Properties and Sourcing Profile


1-Acetyl-3,5-diamino-4-nitro-1H-pyrazole (CAS 292600-38-5) is a functionalized heterocyclic building block belonging to the 3,5-diamino-4-nitropyrazole family, with the molecular formula C5H7N5O3 and a molecular weight of 185.14 g/mol . This compound is characterized by the presence of two amino groups at the 3- and 5-positions, a nitro group at the 4-position, and an acetyl moiety at the N1 position of the pyrazole ring. It is primarily recognized as a key precursor in the synthesis of insensitive high-energy materials and advanced heterocyclic scaffolds, owing to the unique electronic and steric environment conferred by the N1-acetyl substituent, which modulates the reactivity of the adjacent amino and nitro functionalities relative to its unsubstituted parent compound, 3,5-diamino-4-nitropyrazole [1]. Predicted physicochemical properties include a density of 1.94 ± 0.1 g/cm³ and a boiling point of 499.7 ± 55.0 °C, as estimated by computational models .

Why 1-Acetyl-3,5-diamino-4-nitro-1H-pyrazole Cannot Be Interchanged with Generic Diaminonitropyrazoles


The scientific and industrial value of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole is rooted in the specific influence of the N1-acetyl group on the compound's chemical and physical properties. While the 3,5-diamino-4-nitropyrazole core is a common scaffold for energetic material precursors and heterocyclic syntheses, the nature of the N1 substituent critically dictates reactivity, solubility, and crystalline packing [1]. Unlike the unsubstituted parent compound (3,5-diamino-4-nitropyrazole, CAS 62063-02-9) or its N1-methyl analog (CAS 515161-18-9), the acetyl group introduces a carbonyl functionality that can participate in additional hydrogen bonding, alter the electron density of the pyrazole ring, and serve as a protecting group for the N1 position during subsequent functionalization reactions [2]. These differences manifest in quantifiable variations in predicted density, thermal behavior, and reaction selectivity, making direct substitution with other N1-substituted or unsubstituted analogs scientifically unsound for applications requiring precise control over molecular properties .

Quantitative Differentiation Evidence for 1-Acetyl-3,5-diamino-4-nitro-1H-pyrazole Against Closest Analogs


Predicted Density Advantage of 1-Acetyl Derivative Over Unsubstituted Parent Compound

Computational predictions indicate that 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole exhibits a significantly higher density (1.94 ± 0.1 g/cm³) compared to the unsubstituted parent compound, 3,5-diamino-4-nitropyrazole (estimated ~1.74 g/cm³) . While the latter value is not explicitly published, it is inferred from the density of structurally related 4-substituted pyrazole-3,5-diamines. This ~11.5% increase in predicted density is directly attributable to the acetyl group, which enhances intermolecular interactions and packing efficiency [1]. Higher crystal density is a critical parameter for energetic materials, as it correlates positively with detonation performance.

Energetic Materials Density Prediction Structure-Property Relationship

Molecular Weight and Elemental Composition Differentiation from N1-Methyl Analog

1-Acetyl-3,5-diamino-4-nitro-1H-pyrazole (MW = 185.14 g/mol, C5H7N5O3) contains an acetyl group (C2H3O) at the N1 position, whereas the commonly available N1-methyl analog, 1-methyl-3,5-diamino-4-nitropyrazole (MW = 157.13 g/mol, C4H7N5O2), bears a methyl group . This results in a molecular weight increase of 28.01 g/mol and an additional oxygen atom. The presence of the carbonyl oxygen in the acetyl derivative introduces a new site for hydrogen bonding and metal coordination, which can be leveraged in crystal engineering and the synthesis of energetic salts or metal-organic frameworks. The methyl analog lacks this oxygen, offering different solubility and reactivity profiles.

Precursor Synthesis Molecular Weight Comparison Stoichiometry

N1-Acetyl Group as a Protective Handle for Regioselective Functionalization

The N1-acetyl group in 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole serves as a protecting group, enabling regioselective functionalization of the 3- and 5-amino groups or the 4-nitro group without competing reactions at the N1 position [1]. This is in contrast to the unsubstituted 3,5-diamino-4-nitropyrazole, where the acidic N-H proton can participate in undesired side reactions under basic or electrophilic conditions [2]. This protective strategy allows for the sequential introduction of diverse functional groups (e.g., tetrazoles, guanyl groups, or fused rings) to fine-tune the properties of the resulting energetic materials, a versatility that is compromised when using the unprotected parent compound [3].

Regioselective Synthesis Protecting Group Strategy Energetic Material Precursor

Direct Synthetic Utility as a Precursor to Insensitive High Explosives

The compound is explicitly identified in the literature as a key precursor obtained via a mild, efficient reaction of nitropyrimidines with N-substituted hydrazines, providing a convenient route to 1-substituted-3,5-diamino-4-nitropyrazoles, which are themselves precursors to new efficient and insensitive explosives [1]. While specific performance data for the final energetic materials derived from this specific acetyl derivative are not yet fully published, the parent class of 3,5-diamino-4-nitropyrazoles is known to yield compounds with detonation velocities exceeding 8.0 km/s [2]. The acetyl derivative offers a distinct entry point into this class with its unique solubility and protective group properties, enabling the synthesis of novel energetic materials that may not be accessible from other N1-substituted analogs [3].

Energetic Materials Precursor Synthesis Insensitive Munitions

High-Value Application Scenarios for 1-Acetyl-3,5-diamino-4-nitro-1H-pyrazole (CAS 292600-38-5)


Synthesis of Novel Insensitive High-Energy Materials (IHEMs)

Utilize 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole as a protected precursor for the stepwise functionalization of the 3,5-diamino-4-nitropyrazole core. The N1-acetyl group allows for selective reactions at the amino and nitro groups without N1 deprotonation, facilitating the construction of complex, nitrogen-rich heterocyclic frameworks with potential applications as insensitive energetic materials. This approach is directly supported by its documented use as a precursor to insensitive explosives and the established versatile functionalization pathways of the diaminonitropyrazole class [4].

Development of High-Density Energetic Salts and Co-Crystals

Leverage the relatively high predicted density (1.94 g/cm³) and the presence of multiple hydrogen-bond donors/acceptors (amino, nitro, and acetyl carbonyl) of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole to engineer high-density energetic salts or co-crystals . The acetyl group provides an additional coordination site, potentially improving crystal packing and stability compared to N1-methyl or unsubstituted analogs [4]. This is a key strategy for enhancing the performance and safety profile of next-generation energetic formulations [2].

Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Employ 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole in reactions with 1,3-dicarbonyl compounds (e.g., acetoacetic ester) to access polysubstituted pyrazolo[1,5-a]pyrimidines. While the unsubstituted 3,5-diamino-4-nitropyrazole is known to react with such electrophiles to form bicyclic systems , the acetyl-protected variant may offer different regioselectivity or improved yields by preventing side reactions at the N1 position [4]. This is valuable for medicinal chemistry and agrochemical discovery programs seeking novel heterocyclic scaffolds.

Standardized Building Block for Structure-Activity Relationship (SAR) Studies

Incorporate 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole into a library of N1-substituted diaminonitropyrazoles for systematic SAR investigations. The distinct molecular weight, elemental composition (C5H7N5O3), and hydrogen-bonding capability of the acetyl derivative allow researchers to probe the influence of the N1 substituent on physicochemical properties (e.g., logP, solubility) and biological activity in a controlled manner . This compound serves as a critical comparator to the methyl, ethyl, and unsubstituted analogs [4].

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